![molecular formula C20H20FN3O3S3 B6554305 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1040634-21-6](/img/structure/B6554305.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiophene ring, a sulfonyl group, and a carboxamide group . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Piperazine derivatives, for example, are known to participate in a variety of reactions, including cyclization and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and stability .Mechanism of Action
Target of Action
A structurally similar compound, 4- ((4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n- (naphthalen-2-yl)-1,3,5-triazin-2-amine, has been identified as an inhibitor of equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .
Pharmacokinetics
The compound’s logp value, a measure of its lipophilicity, is reported to be 51713 . This suggests that the compound is relatively lipophilic, which could influence its absorption and distribution within the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S3/c21-16-5-1-2-6-17(16)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-15-4-3-12-28-15/h1-7,12-13H,8-11,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAUVXSIRQWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide |
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